

spectroscopic comparison of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone with its isomers

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Compound of Interest

1-(5-Tert-butyl-2hydroxyphenyl)ethanone

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A Spectroscopic Showdown: 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone and Its Isomers

A comprehensive spectroscopic comparison of **1-(5-tert-butyl-2-hydroxyphenyl)ethanone** with its structural isomers reveals distinct differences in their spectral characteristics, arising from the varied substitution patterns on the phenyl ring. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectra, supported by experimental data, to aid researchers in their identification and characterization.

The positioning of the tert-butyl, hydroxyl, and acetyl groups on the benzene ring in **1-(5-tert-butyl-2-hydroxyphenyl)ethanone** and its isomers significantly influences their electronic and magnetic environments. These differences are directly reflected in their spectroscopic signatures, providing a powerful tool for their differentiation. This guide will delve into a comparative analysis of the parent compound with four of its key isomers:

- 1-(5-tert-butyl-2-hydroxyphenyl)ethanone (Parent Compound)
- 1-(4-tert-butyl-2-hydroxyphenyl)ethanone
- 1-(3-tert-butyl-4-hydroxyphenyl)ethanone
- 1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone



• 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1-(5-tert-butyl-2-hydroxyphenyl)ethanone** and its selected isomers.

Table 1: ¹H NMR Spectral Data (CDCl₃, δ ppm)

Compound	Ar-H	-ОН	-C(CH₃)₃	-COCH₃
1-(5-tert-butyl-2- hydroxyphenyl)et hanone	7.58 (d, J=2.4 Hz, 1H), 7.39 (dd, J=8.7, 2.4 Hz, 1H), 6.90 (d, J=8.7 Hz, 1H)	12.1 (s, 1H)	1.32 (s, 9H)	2.63 (s, 3H)
1-(4-tert-butyl-2- hydroxyphenyl)et hanone	7.55 (d, J=8.5 Hz, 1H), 6.95 (d, J=2.0 Hz, 1H), 6.78 (dd, J=8.5, 2.0 Hz, 1H)	12.4 (s, 1H)	1.31 (s, 9H)	2.55 (s, 3H)
1-(3-tert-butyl-4- hydroxyphenyl)et hanone	7.85 (d, J=2.2 Hz, 1H), 7.65 (dd, J=8.5, 2.2 Hz, 1H), 6.90 (d, J=8.5 Hz, 1H)	6.5 (br s, 1H)	1.45 (s, 9H)	2.54 (s, 3H)
1-(3,5-di-tert- butyl-2- hydroxyphenyl)et hanone	7.55 (d, J=2.4 Hz, 1H), 7.25 (d, J=2.4 Hz, 1H)	12.5 (s, 1H)	1.44 (s, 9H), 1.32 (s, 9H)	2.65 (s, 3H)
1-(3,5-di-tert- butyl-4- hydroxyphenyl)et hanone	7.75 (s, 2H)	5.8 (s, 1H)	1.48 (s, 18H)	2.55 (s, 3H)



Table 2: ^{13}C NMR Spectral Data (CDCl₃, δ ppm)

Compoun d	C=O	Ar-C (Substitut ed)	Ar-CH	-C(CH₃)₃	-C(CH₃)₃	-СОСН₃
1-(5-tert- butyl-2- hydroxyph enyl)ethan one	204.1	161.8, 142.9, 120.1	130.5, 128.9, 118.0	34.5	31.5	26.5
1-(4-tert- butyl-2- hydroxyph enyl)ethan one	203.8	162.1, 152.8, 118.2	129.8, 116.5, 114.3	34.8	31.2	26.4
1-(3-tert- butyl-4- hydroxyph enyl)ethan one	197.5	160.2, 137.5, 130.8	129.7, 125.8, 117.5	35.1	29.5	26.3
1-(3,5-di- tert-butyl-2- hydroxyph enyl)ethan one	205.2	159.5, 141.2, 138.5, 118.9	126.5, 125.8	35.2, 34.3	31.6, 29.5	27.1
1-(3,5-di- tert-butyl-4- hydroxyph enyl)ethan one	197.8	158.5, 140.8, 131.2	126.1	35.0	30.4	26.5

Table 3: IR, Mass Spectrometry, and UV-Vis Data



Compound	IR (cm ⁻¹)	MS (m/z)	UV-Vis (λmax, nm)
1-(5-tert-butyl-2- hydroxyphenyl)ethano ne	3400-3000 (br, O-H), 1650 (C=O)	192 (M+), 177, 149	255, 330
1-(4-tert-butyl-2- hydroxyphenyl)ethano ne	3400-3000 (br, O-H), 1648 (C=O)	192 (M+), 177, 135	258, 335
1-(3-tert-butyl-4- hydroxyphenyl)ethano ne	3350-3100 (br, O-H), 1665 (C=O)	192 (M+), 177, 149	280
1-(3,5-di-tert-butyl-2- hydroxyphenyl)ethano ne	3450-3150 (br, O-H), 1655 (C=O)	248 (M+), 233, 191	260, 340
1-(3,5-di-tert-butyl-4- hydroxyphenyl)ethano ne	3620 (sharp, O-H), 1670 (C=O)	248 (M+), 233	285

Experimental Protocols

A brief overview of the methodologies used for acquiring the spectroscopic data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as thin films on NaCl plates or as KBr pellets.

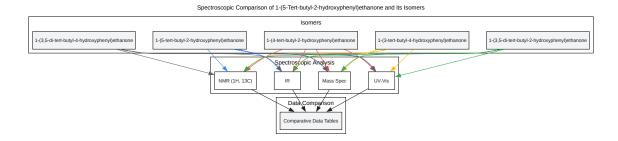
Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer with an electron ionization (EI) source.



Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a spectrophotometer using ethanol as the solvent.

Isomeric Relationships and Analysis Workflow

The following diagram illustrates the structural relationships between the isomers and the workflow for their comparative spectroscopic analysis.



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Caption: Workflow for the spectroscopic comparison of isomers.

Discussion of Spectroscopic Differences

The observed spectroscopic differences can be attributed to several factors:

Validation & Comparative





- ¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. The intramolecular hydrogen bonding between the hydroxyl group and the acetyl group in the ortho-isomers (parent compound, 1-(4-tert-butyl-2-hydroxyphenyl)ethanone, and 1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone) leads to a significant downfield shift of the hydroxyl proton signal (around 12 ppm). In contrast, the absence of this interaction in isomers where these groups are not ortho to each other results in an upfield shift of the hydroxyl proton signal.
- 13C NMR: The positions of the carbonyl and aromatic carbon signals are influenced by the substitution pattern. The steric hindrance and electronic effects of the bulky tert-butyl groups cause noticeable shifts in the carbon resonances.
- IR Spectroscopy: The frequency of the carbonyl (C=O) stretching vibration is affected by conjugation and hydrogen bonding. Intramolecular hydrogen bonding in the ortho-isomers typically lowers the C=O stretching frequency. The O-H stretching vibration appears as a broad band in hydrogen-bonded systems and a sharper peak in non-hydrogen-bonded phenols.
- Mass Spectrometry: The fragmentation patterns in the mass spectra can be diagnostic. The
 molecular ion peak (M+) confirms the molecular weight. The fragmentation often involves the
 loss of a methyl group from the tert-butyl or acetyl group, leading to characteristic fragment
 ions.
- UV-Vis Spectroscopy: The position of the absorption maxima (λmax) is influenced by the
 extent of conjugation and the presence of auxochromic groups (-OH) and chromophoric
 groups (C=O). The ortho-hydroxyacetophenones generally exhibit two main absorption
 bands, while the para-substituted isomers show a single strong absorption band at a longer
 wavelength.

This comprehensive spectroscopic comparison provides a valuable resource for the unambiguous identification and characterization of **1-(5-tert-butyl-2-hydroxyphenyl)ethanone** and its isomers, which is crucial for applications in drug development, materials science, and chemical research.

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